molecular formula C12H13N3O3S B3385044 2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 603070-42-4

2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B3385044
CAS RN: 603070-42-4
M. Wt: 279.32 g/mol
InChI Key: DDSULZHRAPYJTC-UHFFFAOYSA-N
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Description

The compound “2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methoxyphenyl group and a methyl group . The compound also contains a sulfanyl group attached to an acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the 1,2,4-triazole ring and various substituents. The presence of the methoxyphenyl group would likely introduce aromaticity into the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the acetic acid group suggests that it could participate in acid-base reactions . The 1,2,4-triazole ring might also undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the 1,2,4-triazole ring, the methoxyphenyl group, and the acetic acid group .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has highlighted the significance of certain 1,2,4-triazole derivatives in the realm of analgesic and anti-inflammatory treatments. For instance, a study detailed the synthesis and subsequent histopathological assessment of new compounds from the oxazol-5(4H)-ones class, demonstrating their analgesic activity and low toxicity, marking them as potential candidates for pain management solutions (Bărbuceanu et al., 2020). Similarly, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid showcased significant anti-inflammatory activity in preclinical studies, hinting at their potential as new lead drug candidates for conditions involving inflammation (Rabea et al., 2006).

Immunomodulatory Effects

The immunomodulatory capacities of certain 1,2,4-triazole derivatives have also been explored. For example, a compound known as ST1959 demonstrated remarkable therapeutic efficacy in an experimental model of colitis in rats, hinting at its potential as an immunomodulatory agent in the management of colonic inflammation (Stasi et al., 2004).

Metabolic and Pharmacokinetic Studies

Understanding the metabolism and pharmacokinetics of novel compounds is crucial for drug development. Research into compounds structurally similar to 2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, such as Cpd-D, a glucokinase activator, revealed significant interindividual variations in metabolism and pharmacokinetics, attributed to genetic polymorphisms, underscoring the complexity of drug metabolism and the need for personalized approaches in therapeutics (Hasegawa et al., 2014).

Neuropharmacology and Imaging Studies

Certain 1,2,4-triazole derivatives have been investigated for their potential in neuropharmacology and imaging studies. For instance, derivatives were explored as prospective PET radioligands for imaging brain COX-1, providing insights into the role of this enzyme in neuroinflammation and other neurological conditions (Shrestha et al., 2018).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

2-[[4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8-13-14-12(19-7-11(16)17)15(8)9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSULZHRAPYJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC(=CC=C2)OC)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151232
Record name 2-[[4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603070-42-4
Record name 2-[[4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603070-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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